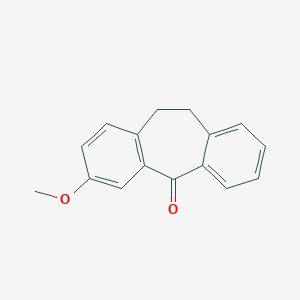

3-Methoxy Dibenzosuberone

Descripción general

Descripción

Métodos De Preparación

The synthesis of 3-Methoxy Dibenzosuberone typically involves the intramolecular Friedel-Crafts acylation of 2-(phenethyl) benzoic acid . This reaction is carried out in the presence of a sulfonated styrene-divinylbenzene copolymer ion exchange resin, which is both economical and eco-compatible . The reaction conditions include the use of thionyl chloride in toluene at temperatures ranging from 60 to 105°C . Industrial production methods focus on optimizing these conditions to ensure high yield and purity while minimizing waste.

Análisis De Reacciones Químicas

3-Methoxy Dibenzosuberone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the aromatic rings.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate for Synthesis : It is utilized as an intermediate in the preparation of dibenzocycloheptenes, which are significant in organic synthesis due to their structural complexity and biological activity.

- Chemical Reactions : The compound undergoes various reactions including oxidation, reduction, and electrophilic aromatic substitution. These reactions can lead to the formation of carboxylic acids, alcohols, and substituted aromatic compounds respectively.

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Formation of carboxylic acids | Carboxylic acid derivatives |

| Reduction | Formation of alcohols | Alcohol derivatives |

| Electrophilic Substitution | Introduction of substituents into aromatic rings | Halogenated products |

Biology

- Antiviral Properties : Research indicates that derivatives of 3-methoxy dibenzosuberone exhibit potential antiviral properties. Studies have focused on its efficacy against various viral infections, making it a candidate for further exploration in virology.

- Antimicrobial Activity : The compound's derivatives are also being studied for their antimicrobial effects, contributing to the development of new antimicrobial agents.

Medicine

- Potential Antidepressant : Similar compounds have been used as tricyclic antidepressants (TCAs). This compound may influence serotonin and norepinephrine pathways, suggesting its potential role in mood regulation and treatment of depression .

| Compound Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Tricyclic Antidepressants | Affect serotonin and norepinephrine pathways | Treatment of depression |

Industry

- Pharmaceutical Development : The compound is utilized in the pharmaceutical industry for developing new drugs due to its ability to serve as a precursor for synthesizing complex organic molecules .

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal examined the antiviral activity of this compound derivatives against specific viruses. The results indicated a significant reduction in viral replication rates at certain concentrations, suggesting that these compounds could be developed into antiviral medications .

Case Study 2: Antidepressant Potential

Another research project investigated the effects of this compound on mood regulation in animal models. The findings demonstrated that administration led to improved mood-related behaviors, supporting its potential use as an antidepressant.

Mecanismo De Acción

The mechanism by which 3-Methoxy Dibenzosuberone exerts its effects involves interactions with molecular targets such as neurotransmitter receptors and enzymes. For instance, as an antidepressant, it may inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft . This action helps alleviate symptoms of depression and anxiety.

Comparación Con Compuestos Similares

3-Methoxy Dibenzosuberone can be compared with other similar compounds such as:

Dibenzosuberone: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

Dibenzosuberenone: Contains a different arrangement of functional groups, leading to variations in its pharmacological properties.

Amitriptyline: A well-known tricyclic antidepressant that shares a similar tricyclic structure but differs in its specific functional groups and therapeutic applications.

The uniqueness of this compound lies in its specific methoxy substitution, which can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.

Propiedades

IUPAC Name |

5-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-13-9-8-12-7-6-11-4-2-3-5-14(11)16(17)15(12)10-13/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZSNCJZMJUYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC3=CC=CC=C3C2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603917 | |

| Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17910-76-8 | |

| Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.